molecular formula C21H21BrN2O4 B11619824 (5E)-3-[(4-bromophenyl)methyl]-5-[(3,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione

(5E)-3-[(4-bromophenyl)methyl]-5-[(3,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione

Cat. No.: B11619824
M. Wt: 445.3 g/mol
InChI Key: KRJQNFKYVLWTHU-GZTJUZNOSA-N
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Description

The compound (5E)-3-[(4-bromophenyl)methyl]-5-[(3,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic molecule It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromobenzyl bromide and 3,4-diethoxybenzaldehyde.

    Formation of Imidazolidine-2,4-dione Core: The core imidazolidine-2,4-dione structure can be formed through a cyclization reaction involving urea or thiourea with appropriate aldehydes or ketones.

    Condensation Reaction: The key step involves the condensation of 4-bromobenzyl bromide with 3,4-diethoxybenzaldehyde in the presence of a base such as potassium carbonate, leading to the formation of the desired imidazolidine-2,4-dione derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the imidazolidine ring or the phenyl groups, potentially yielding reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the bromophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, imidazolidine-2,4-dione derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound could be explored for similar activities.

Medicine

In medicine, the compound might be investigated for its potential therapeutic effects

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in coatings, polymers, or other advanced materials.

Mechanism of Action

The mechanism of action of (5E)-3-[(4-bromophenyl)methyl]-5-[(3,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione would depend on its specific biological target. Generally, imidazolidine-2,4-dione derivatives can act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The bromophenyl and diethoxyphenyl groups might enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-[(4-chlorophenyl)methyl]-5-[(3,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione
  • (5E)-3-[(4-fluorophenyl)methyl]-5-[(3,4-dihydroxyphenyl)methylidene]imidazolidine-2,4-dione

Uniqueness

Compared to similar compounds, (5E)-3-[(4-bromophenyl)methyl]-5-[(3,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione is unique due to the presence of the bromine atom and the diethoxy groups. These substituents can significantly influence its chemical reactivity, biological activity, and physical properties, making it a distinct and valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H21BrN2O4

Molecular Weight

445.3 g/mol

IUPAC Name

(5E)-3-[(4-bromophenyl)methyl]-5-[(3,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C21H21BrN2O4/c1-3-27-18-10-7-15(12-19(18)28-4-2)11-17-20(25)24(21(26)23-17)13-14-5-8-16(22)9-6-14/h5-12H,3-4,13H2,1-2H3,(H,23,26)/b17-11+

InChI Key

KRJQNFKYVLWTHU-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)OCC

Origin of Product

United States

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